2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Description
The compound 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a heterocyclic molecule featuring two key pharmacophores:
- A piperazine ring substituted with a 2-fluorophenyl group at the 4-position.
- A pyridine scaffold linked via a sulfanyl (-S-) bridge to a 3-ethyl-1,2,4-oxadiazole moiety.
Such structural motifs are common in compounds targeting central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for neurotransmitter-binding sites .
Properties
IUPAC Name |
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S/c1-2-18-24-21(29-25-18)15-7-8-19(23-13-15)30-14-20(28)27-11-9-26(10-12-27)17-6-4-3-5-16(17)22/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWAXFDQCVHAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features of Analogs
The following table summarizes structural differences between the target compound and related analogs:
Key Comparative Insights
Piperazine Substituent Effects: The target compound’s 2-fluorophenyl group introduces steric and electronic differences compared to the 4-fluorophenyl in L987-0115 . Substitutions like 4-(trifluoromethyl)phenyl (Compound 5) or 3-chloro-5-(trifluoromethyl)pyridyl (MK45) increase lipophilicity and electron-withdrawing effects, which could improve blood-brain barrier penetration .
Heterocyclic Core Variations: The 3-ethyl-1,2,4-oxadiazole in the target compound offers moderate lipophilicity compared to L987-0115’s 4-methylphenyl-oxadiazole. Ethyl groups may enhance metabolic stability over methyl due to reduced oxidative susceptibility. Pyridinone in L987-0115 vs.
Linker and Sulfanyl Group :
- The sulfanyl-pyridine linkage in the target compound contrasts with L987-0115’s oxoethyl bridge. Sulfur’s polarizability could improve π-stacking interactions in receptor binding.
- Analogs like the Ev7 compound utilize triazole-sulfanyl groups, which introduce additional hydrogen-bonding sites but may increase metabolic lability .
Pharmacokinetic Implications: Ethanone/butanone linkers (target vs. MK45) influence molecular flexibility and solubility. Shorter linkers (e.g., ethanone) may restrict conformational mobility, favoring target engagement.
Research Findings and Implications
While direct pharmacological data for the target compound is unavailable in the provided evidence, structural comparisons suggest:
- Receptor Binding : The 2-fluorophenyl-piperazine moiety may confer selectivity toward dopamine D2/D3 receptors over serotonin receptors, which often prefer para-substituted arylpiperazines .
- Metabolic Stability : Ethyl and fluorophenyl groups may reduce cytochrome P450-mediated oxidation compared to methyl or chlorophenyl analogs .
Biological Activity
The compound 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a novel synthetic derivative with potential biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, including anticancer and antimicrobial activities, supported by recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular structure incorporates an oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives containing the oxadiazole structure have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a comparative study, several oxadiazole derivatives were evaluated for their cytotoxic effects using the MTT assay. The results indicated that:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HEPG2 | 0.275 | |
| Control (Staurosporine) | HEPG2 | 4.18 | |
| Control (Doxorubicin) | HEPG2 | 0.41785 |
These findings suggest that the compound exhibits superior potency compared to standard chemotherapeutic agents.
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Molecular docking studies have indicated a strong binding affinity to targets such as EGFR and IL-6, which are crucial in cancer progression.
Inhibition Studies
Inhibition assays revealed that:
| Target Protein | IC50 (µM) |
|---|---|
| EGFR | 0.24 |
| IL-6 | 0.96 |
These results highlight the compound's potential as a targeted therapy in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been assessed for antimicrobial activity. A study comparing various oxadiazole derivatives showed promising results against bacterial strains.
Antimicrobial Efficacy
The antimicrobial activity was evaluated against common pathogens with results indicating:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 20 µg/mL |
These findings suggest that the compound possesses significant bactericidal properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
